N-(Sec-butyl)-6-chloro-4-pyrimidinamine
Overview
Description
N-(Sec-butyl)-6-chloro-4-pyrimidinamine is an organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-6-chloro-4-pyrimidinamine typically involves the reaction of 6-chloro-4-pyrimidinamine with sec-butyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is generally conducted at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-6-chloro-4-pyrimidinamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyrimidine ring.
Substitution Reactions: The sec-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
N-(Sec-butyl)-6-chloro-4-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-6-chloro-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-pyrimidinamine: Lacks the sec-butyl group, making it less hydrophobic and potentially less bioactive.
N-(Sec-butyl)-4-pyrimidinamine: Lacks the chlorine atom at the 6th position, which may affect its reactivity and biological activity.
N-(Tert-butyl)-6-chloro-4-pyrimidinamine: Contains a tert-butyl group instead of a sec-butyl group, which may influence its steric properties and reactivity.
Uniqueness
N-(Sec-butyl)-6-chloro-4-pyrimidinamine is unique due to the presence of both the sec-butyl group and the chlorine atom, which confer specific chemical and biological properties. The sec-butyl group increases the hydrophobicity of the compound, potentially enhancing its ability to interact with lipid membranes or hydrophobic pockets in proteins. The chlorine atom at the 6th position can participate in various substitution reactions, allowing for the synthesis of diverse derivatives.
Biological Activity
N-(Sec-butyl)-6-chloro-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a sec-butyl group and a chlorine atom at the 6th position of the pyrimidine ring, is being investigated for various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
This compound has the molecular formula and a molecular weight of approximately 185.65 g/mol. Its structure includes:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Sec-butyl Group : Enhances hydrophobicity and potential interactions with biological membranes.
- Chlorine Atom : Positioned at the 6th carbon, allowing for nucleophilic substitution reactions.
The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The compound may inhibit or activate enzymes or receptors involved in critical biochemical pathways. For instance, it could interfere with DNA replication or protein synthesis, leading to various biological effects such as:
- Antimicrobial Activity : Potential inhibition of bacterial and fungal growth.
- Antiviral Properties : Investigated for effects against viral infections.
- Anticancer Effects : Possible cytotoxicity against cancer cell lines.
Anticancer Potential
In vitro studies have shown that certain pyrimidine derivatives possess notable antiproliferative activity against cancer cell lines. Although direct investigations on this compound are sparse, related compounds have been reported to exhibit cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468) . This suggests a promising avenue for future research into the anticancer potential of this compound.
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives often correlates with their lipophilicity and structural features. A comparative analysis of similar compounds reveals:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Amino-2-chloropyrimidine | Amino group at position 4 | Known for potent antibacterial activity |
2,4-Dichloropyrimidine | Two chlorine atoms at positions 2 and 4 | Exhibits herbicidal properties |
5-Fluorouracil | Fluorine substitution at position 5 | Widely used in cancer chemotherapy |
This compound's unique substitution pattern may confer distinct biological activities compared to these analogs, warranting further investigation into its SAR.
Case Studies and Research Findings
- Antimicrobial Screening : In a study evaluating a series of pyrimidine derivatives, compounds were tested against mycobacterial, bacterial, and fungal strains. The results indicated that several derivatives showed promising antimicrobial activity, suggesting that this compound may also possess similar properties .
- Anticancer Activity : Another study focused on the synthesis and evaluation of various pyrimidine derivatives for their anticancer effects. Some exhibited significant cytotoxicity against multiple cancer cell lines, indicating potential therapeutic applications .
Properties
IUPAC Name |
N-butan-2-yl-6-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-6(2)12-8-4-7(9)10-5-11-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBVPIEXJLMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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